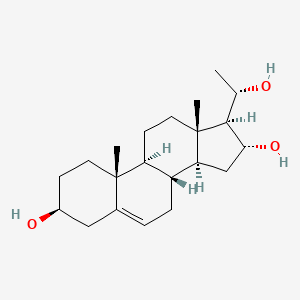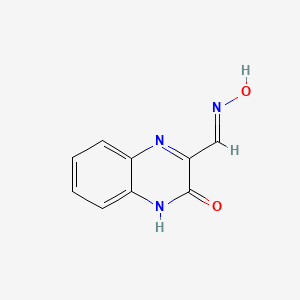
4,5-Dimethoxy-2-mercapto-benzylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dimethoxy-2-mercapto-benzylamine hydrochloride is a chemical compound with the molecular formula C₉H₁₄ClNO₂S and a molecular weight of 235.73 g/mol . It is known for its unique structure, which includes both methoxy and mercapto functional groups attached to a benzylamine backbone. This compound is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 4,5-Dimethoxy-2-mercapto-benzylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,5-dimethoxybenzaldehyde and thiourea.
Reaction Conditions:
Industrial Production: Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Chemischer Reaktionen
4,5-Dimethoxy-2-mercapto-benzylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4,5-Dimethoxy-2-mercapto-benzylamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Wirkmechanismus
The mechanism of action of 4,5-Dimethoxy-2-mercapto-benzylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The methoxy groups may also contribute to its activity by affecting the compound’s solubility and ability to interact with biological membranes .
Vergleich Mit ähnlichen Verbindungen
4,5-Dimethoxy-2-mercapto-benzylamine hydrochloride can be compared with other similar compounds, such as:
2,4-Dimethoxybenzylamine: This compound lacks the mercapto group, which significantly alters its chemical reactivity and biological activity.
4-Methoxy-2-mercaptobenzylamine: This compound has only one methoxy group, which affects its solubility and reactivity compared to this compound.
2-Mercapto-4,5-dimethoxybenzaldehyde: This compound has an aldehyde group instead of an amine, leading to different chemical properties and applications.
Eigenschaften
Molekularformel |
C9H14ClNO2S |
|---|---|
Molekulargewicht |
235.73 g/mol |
IUPAC-Name |
2-(aminomethyl)-4,5-dimethoxybenzenethiol;hydrochloride |
InChI |
InChI=1S/C9H13NO2S.ClH/c1-11-7-3-6(5-10)9(13)4-8(7)12-2;/h3-4,13H,5,10H2,1-2H3;1H |
InChI-Schlüssel |
RZTPGZUSXJKGER-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)CN)S)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


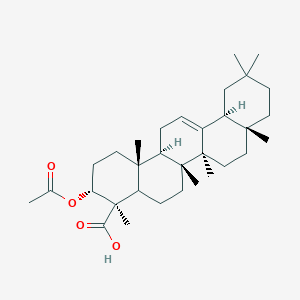
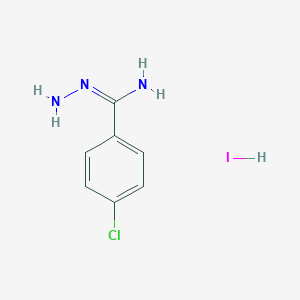
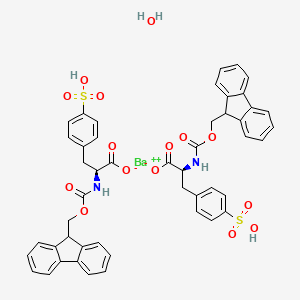
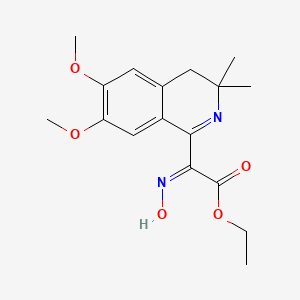
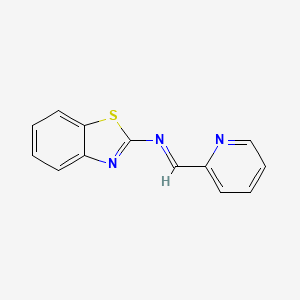
![6-iodo-3-(4-methoxyphenyl)-2-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B13823352.png)
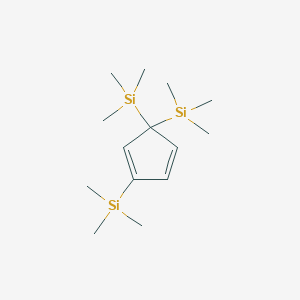
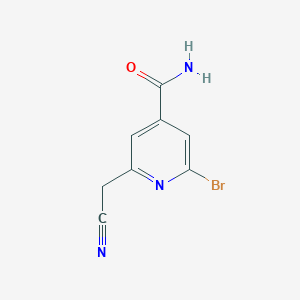
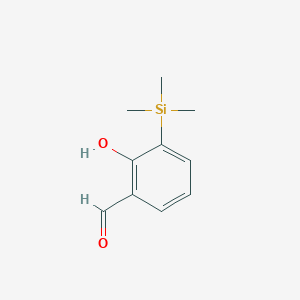
![3,4-dihydroisoquinolin-2(1H)-yl(5-{[4-(propan-2-yl)phenoxy]methyl}furan-2-yl)methanone](/img/structure/B13823394.png)


